![molecular formula C19H18ClN5O2S B6443852 5-chloro-6-{4-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]piperidin-1-yl}pyridine-3-carbonitrile CAS No. 2548986-84-9](/img/structure/B6443852.png)
5-chloro-6-{4-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]piperidin-1-yl}pyridine-3-carbonitrile
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Description
5-chloro-6-{4-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]piperidin-1-yl}pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C19H18ClN5O2S and its molecular weight is 415.9 g/mol. The purity is usually 95%.
The exact mass of the compound 5-chloro-6-{4-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]piperidin-1-yl}pyridine-3-carbonitrile is 415.0869737 g/mol and the complexity rating of the compound is 765. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-chloro-6-{4-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]piperidin-1-yl}pyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-6-{4-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]piperidin-1-yl}pyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Derivatives of this scaffold have demonstrated antimicrobial properties. They inhibit the growth of bacteria, fungi, and other microorganisms, making them potential candidates for developing new antibiotics .
- Researchers have explored the antiviral effects of related compounds. These molecules may interfere with viral replication or entry, offering a novel approach to combating viral infections .
- Some derivatives exhibit antihypertensive effects by modulating blood pressure. Understanding their mechanisms could lead to improved treatments for hypertension .
- Investigations suggest that certain derivatives possess antidiabetic activity. They may influence glucose metabolism or insulin sensitivity, providing insights for diabetes management .
- The scaffold’s derivatives have been evaluated for their potential as anticancer agents. Researchers study their effects on tumor cells, apoptosis pathways, and cell cycle regulation .
- Some derivatives interact with AMPA receptors (involved in synaptic transmission) and KATP channels (regulating cellular energy balance). These interactions could have implications in neurobiology and metabolic disorders .
Antimicrobial Activity
Antiviral Potential
Antihypertensive Properties
Antidiabetic Agents
Anticancer Applications
Modulators of AMPA Receptors and KATP Channels
properties
IUPAC Name |
5-chloro-6-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2S/c1-24(18-15-4-2-3-5-17(15)28(26,27)23-18)14-6-8-25(9-7-14)19-16(20)10-13(11-21)12-22-19/h2-5,10,12,14H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUZHFVJPXJMBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=C(C=C(C=N2)C#N)Cl)C3=NS(=O)(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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